molecular formula C20H11Cl3N4O2 B2873391 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one CAS No. 318498-09-8

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one

Numéro de catalogue B2873391
Numéro CAS: 318498-09-8
Poids moléculaire: 445.68
Clé InChI: XPLIBJZVBCCSEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one, also known as CBP, is a novel and potent small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CBP has been studied for its potential as a therapeutic agent for autoimmune diseases, cancer, and other diseases. CBP has several unique features that make it an attractive target for drug development.

Applications De Recherche Scientifique

Synthesis and Bioactivity

  • A study focused on synthesizing novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential utility in overcoming microbial resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

  • Another investigation synthesized pyrazole derivatives, showing higher anticancer activity than the reference drug, doxorubicin. These compounds also demonstrated good to excellent antimicrobial activity, highlighting their dual functionality as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Potential

  • Research on pyridine and fused pyridine derivatives revealed moderate to good binding energies in molecular docking screenings against GlcN-6-P synthase, a target protein. These compounds were tested for antimicrobial and antioxidant activity, indicating a broad spectrum of potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

  • A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized, exhibiting inhibitory activity against liver, breast, and leukemia cancer cell lines. Notably, compounds showed potent antiangiogenic activity, suggesting a promising avenue for cancer treatment research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).

Molecular Docking and Structure-Activity Relationship

  • Studies on the electronic structure and physico-chemical properties of pyrazole compounds underscored their potential as anti-cancer agents, focusing on their synthesis, molecular docking analysis, and evaluation against specific cancer targets. This research indicates the versatility and significance of these compounds in developing novel cancer therapies (Thomas et al., 2019).

Propriétés

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N4O2/c21-13-2-4-14(5-3-13)26-10-8-18(28)19(25-26)17-7-9-27(24-17)20(29)12-1-6-15(22)16(23)11-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLIBJZVBCCSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.